2-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide
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Overview
Description
2-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a chemical compound with the molecular formula C11H9ClN2O2 and a molecular weight of 236.65436 g/mol This compound is part of the benzamide family and features a benzene ring substituted with a chloro group and an oxazole ring
Preparation Methods
The synthesis of 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 5-methyl-3-amino-1,2-oxazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
2-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents such as potassium permanganate or sodium borohydride, respectively.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a potential anticancer agent due to its ability to inhibit certain cancer cell lines.
Antimicrobial Activity: The compound has demonstrated antimicrobial properties against various bacterial and fungal strains.
Materials Science:
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide involves its interaction with specific molecular targets within cells. For instance, in cancer cells, it may inhibit key enzymes or signaling pathways that are essential for cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide can be compared with other similar compounds such as:
Benzoxazole Derivatives: These compounds share a similar core structure and have been studied for their wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.
Benzimidazole Derivatives: These compounds also have a similar core structure and are known for their therapeutic applications, particularly in the treatment of cancer.
Properties
Molecular Formula |
C11H9ClN2O2 |
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Molecular Weight |
236.65 g/mol |
IUPAC Name |
2-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-6-10(14-16-7)13-11(15)8-4-2-3-5-9(8)12/h2-6H,1H3,(H,13,14,15) |
InChI Key |
MOTWKVACXVQFCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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